



# Application Notes and Protocols for Clinical Trials Involving Astatine-211 Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Astatine |           |
| Cat. No.:            | B1239422 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape of clinical trials involving **astatine**-211 (<sup>211</sup>At) radiopharmaceuticals. The protocols detailed below are based on methodologies reported in preclinical and clinical studies, offering a guide for researchers and drug development professionals in this emerging field of targeted alpha therapy.

### Introduction to Astatine-211 in Targeted Alpha Therapy

**Astatine**-211 is a promising alpha-emitting radionuclide for targeted alpha therapy (TAT) due to its optimal physical properties.[1][2][3] It has a half-life of 7.2 hours, which is long enough for production, radiolabeling, and administration, while minimizing long-term radiation exposure to patients.[1]  $^{211}$ At decays with the emission of a single alpha particle per decay, simplifying dosimetry calculations and reducing the risk of unpredictable doses from radioactive daughter nuclides.[1][3] The high linear energy transfer (LET) and short path length of alpha particles (typically 50-100 µm) cause dense, localized ionization, leading to highly cytotoxic double-strand DNA breaks in targeted cancer cells with minimal damage to surrounding healthy tissue. [4][5]



The production of  $^{211}$ At is primarily achieved through the  $^{209}$ Bi( $\alpha$ ,2n) $^{211}$ At nuclear reaction in a cyclotron.[2][6] Despite the potential of  $^{211}$ At, its limited availability and the complexities of its radiochemistry have been historical challenges to its widespread clinical use.[7] However, recent advancements in production and automated synthesis are increasing its accessibility for clinical research.[6][8]

## Current Clinical Trials with Astatine-211 Radiopharmaceuticals

Several clinical trials are underway to evaluate the safety and efficacy of various <sup>211</sup>At-labeled radiopharmaceuticals for different cancer indications.

#### [211At]NaAt for Differentiated Thyroid Cancer

A pioneering clinical trial at Osaka University in Japan is investigating the use of sodium astatide ([211At]NaAt) for patients with differentiated thyroid cancer that is refractory to standard radioiodine (131) therapy.[1][4][9] The chemical similarity of **astatine** to iodine allows for its uptake by thyroid cells via the sodium-iodide symporter (NIS).[1][3][4]

Table 1: Summary of the Phase I Clinical Trial of [211At]NaAt (NCT05275946)



| Parameter                  | Details                                                                                                                                                                                                                                                                                    |
|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Trial Identifier           | NCT05275946                                                                                                                                                                                                                                                                                |
| Radiopharmaceutical        | [ <sup>211</sup> At]NaAt (TAH-1005)                                                                                                                                                                                                                                                        |
| Indication                 | Differentiated thyroid cancer (papillary and follicular) refractory to standard treatment                                                                                                                                                                                                  |
| Study Phase                | Phase I                                                                                                                                                                                                                                                                                    |
| Study Design               | Dose-escalation, 3+3 design                                                                                                                                                                                                                                                                |
| Administration             | Single intravenous injection                                                                                                                                                                                                                                                               |
| Dose Levels                | Starting at 1.25 MBq/kg, escalating to 2.5 MBq/kg and 3.5 MBq/kg                                                                                                                                                                                                                           |
| Primary Endpoint           | Assessment of adverse events and dose-limiting toxicities (DLTs)                                                                                                                                                                                                                           |
| Secondary Endpoints        | Pharmacokinetics, absorbed dose, and therapeutic efficacy                                                                                                                                                                                                                                  |
| Patient Population         | 11 patients planned                                                                                                                                                                                                                                                                        |
| Key Findings (Preliminary) | - DLTs (Grade 3 hematologic toxicity) observed at 3.5 MBq/kg.[10] - Other adverse events included salivary gland swelling, xerostomia, nausea, and vomiting.[10] - Preliminary efficacy observed with reductions in thyroglobulin levels and stable disease in a majority of patients.[10] |

# <sup>211</sup>At-Labeled Monoclonal Antibodies for Hematologic Malignancies

The Fred Hutchinson Cancer Center is conducting several early-phase clinical trials using <sup>211</sup>At-labeled monoclonal antibodies as part of conditioning regimens for hematopoietic cell transplantation (HCT) in patients with advanced hematologic malignancies.[1][3] The primary agent under investigation is <sup>211</sup>At-BC8-B10, an anti-CD45 monoclonal antibody.[3]



Table 2: Summary of Clinical Trials with <sup>211</sup>At-BC8-B10

| Parameter            | Details                                                                                                             |
|----------------------|---------------------------------------------------------------------------------------------------------------------|
| Trial Identifier     | NCT03128034                                                                                                         |
| Radiopharmaceutical  | <sup>211</sup> At-BC8-B10 (anti-CD45 mAb)                                                                           |
| Indication           | High-risk Acute Myeloid Leukemia (AML), Acute<br>Lymphoblastic Leukemia (ALL), or<br>Myelodysplastic Syndrome (MDS) |
| Study Phase          | Phase I/II                                                                                                          |
| Study Design         | Dose-escalation                                                                                                     |
| Administration       | Intravenous infusion over 6-8 hours on day -7 before HCT                                                            |
| Conditioning Regimen | Includes fludarabine and total body irradiation (TBI)                                                               |
| Primary Endpoint     | Maximum tolerated dose (MTD) and regimen-<br>related toxicity                                                       |
| Secondary Endpoints  | Efficacy measures                                                                                                   |
| Patient Population   | Up to 75 patients                                                                                                   |

## [<sup>211</sup>At]MABG for Malignant Pheochromocytoma and Paraganglioma

A phase I clinical trial at Fukushima Medical University is evaluating meta-astatobenzylguanidine ([211At]MABG) for the treatment of malignant pheochromocytoma and paraganglioma.[1][3] MABG is an analog of MIBG and targets the norepinephrine transporter. [11]

Table 3: Summary of the Phase I Clinical Trial of [211At]MABG



| Parameter           | Details                                                                         |
|---------------------|---------------------------------------------------------------------------------|
| Radiopharmaceutical | [ <sup>211</sup> At]MABG                                                        |
| Indication          | Malignant pheochromocytoma or paraganglioma                                     |
| Study Phase         | Phase I                                                                         |
| Study Design        | Dose-escalation, 3+3 design                                                     |
| Administration      | Intravenous                                                                     |
| Dose Levels         | Starting at 0.65 MBq/kg, with potential escalation to 1.3 MBq/kg and 2.6 MBq/kg |
| Primary Endpoint    | Toxicity                                                                        |

### **Experimental Protocols**

The following sections provide detailed protocols for the production, radiolabeling, and quality control of key **astatine**-211 radiopharmaceuticals.

#### **Production and Purification of Astatine-211**

Protocol 1: Cyclotron Production and Dry Distillation of <sup>211</sup>At

- Target Preparation: A bismuth-209 target is prepared by depositing a layer of bismuth onto an aluminum backing.[12]
- Irradiation: The bismuth target is irradiated with a 28-29 MeV alpha particle beam in a cyclotron.[6][12] The typical irradiation time is 4 hours.[12]
- Dry Distillation:
  - The irradiated target is placed in a quartz furnace.
  - The furnace is heated to approximately 850°C.[6]
  - A mixed gas flow of helium and oxygen containing trace moisture is passed over the heated target to transport the evaporated <sup>211</sup>At.[6]



- The <sup>211</sup>At is trapped in a PEEK or Teflon tube cooled to -3°C to -77°C.[6][13]
- The trapped <sup>211</sup>At is then eluted with a suitable solvent, such as chloroform or a specific recovery solution.[13]

#### Synthesis and Quality Control of [211At]NaAt

Protocol 2: GMP-Compliant Production of [211At]NaAt Solution[14][6][9]

- Recovery of <sup>211</sup>At: The trapped <sup>211</sup>At from the dry distillation process is dissolved in 15 mL of a recovery solution containing 1% ascorbic acid and 2.3% sodium hydrogen carbonate.[14]
   [6]
- Formation of [211At]NaAt: The solution is stirred for 1 hour in a closed system. The ascorbic acid acts as a reducing agent to stabilize **astatine** in the astatide (At<sup>-</sup>) form.[14][6]
- Sterilization: The [<sup>211</sup>At]NaAt solution is passed through a sterile 0.22 μm filter into a sterile product vial in a Grade A controlled environment.[14][9]
- · Quality Control:
  - Radioactivity Measurement: The total radioactivity is measured using a dose calibrator.
  - Radiochemical Purity (RCP): RCP is determined by HPLC. The RCP of [<sup>211</sup>At]NaAt should be ≥ 96%.[6]
  - Radionuclidic Purity: Gamma-ray spectrometry is used to identify <sup>211</sup>At-related peaks and ensure the absence of the long-lived impurity <sup>210</sup>At.[14][9]
  - Bismuth Content: The concentration of the bismuth target material should be below the detection limit (e.g., < 9 ng/mL).[14][9]</li>
  - pH: The pH of the final solution should be between 7.9 and 8.6.[14][9]
  - Sterility and Endotoxin Testing: Standard tests for sterility and bacterial endotoxins must be performed and meet specifications.[9]

#### Radiolabeling of Monoclonal Antibodies with <sup>211</sup>At



Protocol 3: Two-Step Radiolabeling of Monoclonal Antibodies using N-succinimidyl 3-[211At]astatobenzoate ([211At]SAB)[15]

- Synthesis of [211At]SAB:
  - A N-succinimidyl trialkylstannylbenzoate precursor is reacted with <sup>211</sup>At in the presence of an oxidizing agent (e.g., N-iodosuccinimide).
- · Conjugation to the Antibody:
  - The purified [211At]SAB is then reacted with the monoclonal antibody (e.g., BC8-B10). The reaction targets the ε-amino groups of lysine residues on the antibody.
- Purification: The <sup>211</sup>At-labeled antibody is purified from unreacted components using sizeexclusion chromatography.
- Quality Control:
  - Radiochemical Purity: Determined by methods such as instant thin-layer chromatography (ITLC) or HPLC.
  - Immunoreactivity: The binding affinity of the radiolabeled antibody to its target antigen is assessed using cell-based assays.

#### Synthesis of [211At]MABG

Protocol 4: Kit-Based Synthesis of [211At]MABG[11]

- Precursor: A solid-phase supported tin precursor is utilized to simplify purification and minimize tin contamination in the final product.[16]
- Radiolabeling:
  - 211At in a suitable solvent (e.g., methanol) is added to the resin-bound precursor.
  - The reaction is allowed to proceed for a specified time (e.g., 10 minutes).
- Purification:



- The reaction mixture is passed through a C-18 solid-phase extraction cartridge.
- Alternatively, a cation exchange resin cartridge can be used for isolation, which has been shown to improve radiochemical yields.[11]
- · Quality Control:
  - Radiochemical Purity: Should be greater than 90%.[11]
  - Chemical Purity: Absence of chemical impurities.
  - Sterility and Apyrogenicity: The final dose must be sterile and apyrogenic.[11]

### Signaling Pathways and Experimental Workflows Mechanism of Action: DNA Double-Strand Breaks

The primary mechanism of cytotoxicity for **astatine**-211 is the induction of DNA double-strand breaks (DSBs) by the emitted alpha particles.[4] This severe form of DNA damage is difficult for cancer cells to repair and often leads to cell death.



Click to download full resolution via product page

Caption: Astatine-211 decay and subsequent DNA damage pathway.

#### Experimental Workflow for [211At]NaAt Production

The following diagram illustrates the workflow for the production of [211At]NaAt for clinical use.





Click to download full resolution via product page

Caption: Workflow for GMP-compliant production of [211At]NaAt.



#### **Dosimetry Considerations**

Accurate dosimetry is crucial for targeted alpha therapy to ensure that a sufficient radiation dose is delivered to the tumor while minimizing toxicity to normal organs. The short half-life of <sup>211</sup>At presents challenges for imaging and dosimetry.[17] Dosimetry for <sup>211</sup>At is often performed by imaging the 77-92 keV polonium K X-rays emitted during its decay using SPECT/CT.[1][18] Preclinical studies in mice are used to estimate human absorbed doses for new <sup>211</sup>At-radiopharmaceuticals.[19][20] For example, in a preclinical study of [<sup>211</sup>At]PSMA-5, the highest estimated absorbed dose in humans was in the kidneys.[20]

#### **Future Perspectives**

The ongoing clinical trials with **astatine**-211 radiopharmaceuticals are providing valuable data on the safety and efficacy of this therapeutic modality. Future research will likely focus on developing new targeting molecules (including small molecules, peptides, and antibodies) to expand the range of cancers that can be treated with <sup>211</sup>At.[5][21] Additionally, efforts to increase the production and availability of <sup>211</sup>At will be critical for its broader clinical implementation.[7] The development of more stable and efficient radiolabeling chemistries will also be a key area of investigation.[21]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Astatine-211 based radionuclide therapy: Current clinical trial landscape PMC [pmc.ncbi.nlm.nih.gov]
- 4. First in-human investigator-initiated clinical trial started for refractory thyroid cancer patients: Novel targeted alpha therapy using a statine | Graduate School of Medicine / Faculty of Medicine, The University of Osaka [med.osaka-u.ac.ip]
- 5. perceptive.com [perceptive.com]

#### Methodological & Application





- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Realizing Clinical Trials with Astatine-211: The Chemistry Infrastructure PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of 211At and automated radiosynthesis of [211At]MABG via electrophilic astatodesilylation PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. First-in-Human Study of [211At]NaAt as Targeted α-Therapy in Patients with Radioiodine-Refractory Thyroid Cancer (Alpha-T1 Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Kit Method for the High Level Synthesis of [211At]MABG PMC [pmc.ncbi.nlm.nih.gov]
- 12. A proposed production method for astatinated (At-211) Trastuzumab for use in a Phase I clinical trial | PLOS One [journals.plos.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Production of [211At]NaAt solution under GMP compliance for investigator-initiated clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted α-Particle Radiotherapy with 211At-labeled Monoclonal Antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and Utility of an Imaging System for Internal Dosimetry of Astatine-211 in Mice [mdpi.com]
- 18. Astatine-211—Towards In Vivo Stable Astatine-211 Labeled Radiopharmaceuticals and Their (Pre)Clinical Applications PMC [pmc.ncbi.nlm.nih.gov]
- 19. Human dosimetry of free 211At and meta-[211At]astatobenzylguanidine (211At-MABG) estimated using preclinical biodistribution from normal mice PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preclinical Evaluation of Biodistribution and Toxicity of [211At]PSMA-5 in Mice and Primates for the Targeted Alpha Therapy against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Clinical Trials Involving Astatine-211 Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239422#clinical-trials-involving-astatine-211-radiopharmaceuticals]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com